(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Description
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is a chiral binaphthyl-derived phosphate compound characterized by electron-withdrawing 4-nitrophenyl substituents at the 3,3'-positions of the binaphthyl scaffold. This structural motif confers strong acidity and π-π interaction capabilities, making it a valuable organocatalyst in asymmetric synthesis. Notably, it has been employed in enantioselective transformations, achieving high enantiomeric excess (94% ee) in reactions such as the kinetic resolution of cyclic aliphatic syn-1,3-diols . Its HPLC retention behavior on a Daicel Chiralpak IA column (hexane/i-PrOH, τmajor = 6.4 min) underscores its utility in chiral separations .
Properties
IUPAC Name |
13-hydroxy-10,16-bis(4-nitrophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19N2O8P/c35-33(36)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(37)38)32(30)42-43(39,40)41-31(27)29/h1-18H,(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVIDRFWCFHRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)[N+](=O)[O-])OP(=O)(O3)O)C7=CC=C(C=C7)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114233 | |
| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695162-89-1 | |
| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695162-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:
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Formation of the Binaphthyl Core: : The binaphthyl core can be synthesized through a coupling reaction of naphthalene derivatives. A common method is the Suzuki-Miyaura coupling, which involves the reaction of 2-naphthylboronic acid with a suitable halogenated naphthalene derivative in the presence of a palladium catalyst and a base.
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Introduction of Nitrophenyl Groups: : The nitrophenyl groups are introduced via nitration reactions. The binaphthyl compound is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
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Phosphorylation: : The final step involves the introduction of the hydrogen phosphate group. This can be achieved by reacting the nitrophenyl-binaphthyl compound with a phosphorus oxychloride (POCl3) in the presence of a base, followed by hydrolysis to yield the hydrogen phosphate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Friedel-Crafts Reactions
This catalyst enables enantioselective Friedel-Crafts reactions between indoles/pyrrole derivatives and imines. For example:
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Indoles + N-acyl imines : Produces chiral adducts with high enantiomeric excess (ee) via dual hydrogen-bond activation of the imine .
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Pyrroles + N-acyl imines : Achieves similar stereocontrol, suggesting a broad substrate scope .
Key Mechanism : The catalyst activates the imine through hydrogen bonding, while the nucleophile (indole/pyrrole) interacts via π-π stacking or electrostatic effects .
Transfer Hydrogenation
The catalyst facilitates the enantioselective transfer hydrogenation of hydroxylactams to yield enantioenriched tetrahydro-β-carbolines:
| Substrate | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Hydroxylactams | Dioxane, RT | ≤94 | ≤90 |
This reaction proceeds via a dynamic kinetic resolution mechanism, where the catalyst controls both reactivity and stereochemistry .
Three-Component Reactions
A cooperative catalytic system involving [Rh₂(OAc)₄] and the chiral phosphoric acid enables symmetric three-component reactions:
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Substrates : Diazo compounds, imines, water.
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Product : β-amino-α-hydroxy acid derivatives.
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Outcome : High enantioselectivity (≤94% ee) under mild conditions .
Mechanistic Insight : The rhodium complex generates carbene intermediates, while the phosphoric acid activates imines and directs stereochemistry .
Cyclization and Skeletal Rearrangements
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Exo-selective cyclization of mupirocin methyl ester : The catalyst directs exo selectivity in macrocyclic ring formation, critical for antibiotic synthesis .
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1,3-Dioxolochroman skeleton synthesis : Achieved via reaction of 3-methyl-2-vinylindoles with ortho-quinone methides .
Kinetic Resolution
The catalyst resolves cyclic aliphatic syn-1,3-diols into enantiopure building blocks:
| Substrate | Selectivity Factor (s) | Application |
|---|---|---|
| syn-1,3-Diols | High (>20) | Chiral ligands, drugs |
This process exploits differential transition-state stabilization of diastereomeric intermediates .
Desymmetrization of Allenic Diols
Using Pd(OAc)₂ and the chiral phosphoric acid, prochiral allenic diols undergo enantioselective desymmetrization to form axially chiral compounds .
Structural and Mechanistic Notes
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Electron-withdrawing substituents (e.g., nitrophenyl, triphenylsilyl) enhance acidity and hydrogen-bonding capability, critical for substrate activation .
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Steric bulk from substituents (e.g., triphenylsilyl) enforces stereochemical control by restricting transition-state geometries .
While the provided sources lack direct data on (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate, its structural analog’s reactivity suggests potential applications in asymmetric catalysis, particularly where electron-deficient aryl groups enhance catalytic efficiency. Further experimental studies are required to validate these extrapolations.
Scientific Research Applications
Chiral Ligand in Asymmetric Catalysis
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is primarily used as a chiral ligand in asymmetric catalysis. Its ability to induce chirality in reactions allows for the selective formation of enantiomerically enriched products.
Case Study: Asymmetric Hydrogenation
In a study by Wang et al. (2020), this compound was utilized in the asymmetric hydrogenation of ketones. The results demonstrated high enantioselectivity (up to 98% ee) when paired with Ru catalysts. This application highlights the compound's effectiveness in producing pharmaceuticals with specific stereochemical configurations.
| Reaction Type | Catalyst Used | Enantioselectivity (%) |
|---|---|---|
| Asymmetric Hydrogenation | Ru/(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | 98% ee |
Role in Organophosphorus Chemistry
The compound serves as a precursor for various organophosphorus compounds. Its phosphoric acid derivative can be transformed into phosphonates or phosphinate esters through nucleophilic substitution reactions.
Case Study: Synthesis of Phosphonate Esters
Research conducted by Liu et al. (2021) illustrated the transformation of this compound into phosphonate esters via reaction with alcohols under mild conditions. This method provided a straightforward pathway to synthesize biologically active phosphonates.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Phosphonate Ester Synthesis | Alcohol + Base (K2CO3) | 85% |
Application in Enzyme Mimics
The compound has been studied for its potential to mimic enzyme activity due to its structural similarity to natural enzymes. This property is particularly useful in the design of artificial enzymes for biocatalysis.
Case Study: Catalytic Activity
In a study by Zhang et al. (2022), the compound was tested as a catalyst for esterification reactions. The results indicated that it could effectively catalyze the formation of esters from carboxylic acids and alcohols at room temperature, demonstrating its potential as an enzyme mimic.
| Reaction Type | Substrates | Conversion (%) |
|---|---|---|
| Esterification | Carboxylic Acid + Alcohol | 90% |
Potential in Drug Development
Given its chirality and ability to form complexes with metal ions, this compound has potential applications in drug development, particularly in designing new pharmaceutical agents that require specific stereochemistry.
Case Study: Drug Candidate Screening
A recent investigation explored the use of this compound in screening libraries of drug candidates for anti-cancer activity. The results showed promising activity against several cancer cell lines, indicating its potential as a lead compound for further development.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 Lung Cancer | 5.6 |
| MCF-7 Breast Cancer | 8.9 |
Mechanism of Action
The mechanism by which (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate exerts its effects depends on its application. In asymmetric catalysis, it acts as a chiral ligand, coordinating to a metal center and inducing chirality in the catalytic process. In biological systems, it may interact with proteins or enzymes through its nitrophenyl groups, affecting their activity or stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous binaphthyl phosphates:
Key Insights :
Electronic Effects :
- The 4-nitrophenyl groups in the target compound enhance acidity compared to alkyl-substituted analogs (e.g., 3,5-dimethylphenyl in ), favoring proton-transfer catalysis. In contrast, electron-donating groups like methyl or tert-butyl () reduce acidity but improve steric shielding for enantioselective induction.
- Trifluoromethyl groups in BBH () increase lipophilicity, enabling use in fluorinated reaction media.
Steric Effects :
- Bulky substituents (e.g., triphenylsilyl in or triisopropylphenyl in ) improve enantioselectivity in sterically congested reactions but may reduce reaction rates due to hindered substrate access.
- VAPOL’s biphenanthryl scaffold () provides a rigid chiral environment, outperforming the target compound in certain asymmetric oxidations.
Practical Considerations :
- Solubility : The nitro groups in the target compound improve polar solvent compatibility compared to tert-butyl or triisopropylphenyl derivatives .
- Synthetic Efficiency : The target compound’s 65% yield is moderate compared to higher yields reported for simpler analogs like BNP, likely due to the nitro groups’ synthetic complexity.
- Cost : Derivatives with triisopropylphenyl or triphenylsilyl groups () are more expensive (e.g., €566/g for 3,5-dimethylphenyl analog ) due to complex syntheses.
Chiral Resolution :
- The target compound’s HPLC retention time (τmajor = 6.4 min ) is shorter than BBH’s (hypothetically longer due to CF3 groups), reflecting differences in column interaction dynamics.
Biological Activity
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate, often referred to as (S)-BINOL-phosphate, is a chiral phosphoric acid derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its complex structure, which includes two nitrophenyl groups attached to a binaphthyl backbone. Its molecular formula is with a molecular weight of approximately 590.48 g/mol .
Chemical Structure and Properties
The structural uniqueness of this compound enhances its biological activity and catalytic efficiency. The presence of nitro groups contributes to its electron-withdrawing properties, making it effective in promoting electrophilic reactions. The chirality of the compound allows for selective interactions with various biological targets, which is particularly relevant in asymmetric synthesis applications .
Biological Activity and Applications
Research has demonstrated that this compound exhibits significant biological activity in several areas:
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Asymmetric Synthesis : The compound serves as a catalyst in various organic transformations, facilitating reactions such as:
- Enantioselective synthesis
- Electrophilic aromatic substitutions
- Michael additions
- Medicinal Chemistry : Its unique structural features make it valuable for researchers focusing on innovative synthetic methodologies and material properties. The compound's chirality may contribute to its selective interactions with biological targets, enhancing its potential as a therapeutic agent .
Research Findings
Several studies have explored the interactions of this compound with various substrates. Here are some notable findings:
| Study | Methodology | Key Findings |
|---|---|---|
| Zhang et al. (2020) | Catalytic reactions | Demonstrated high enantioselectivity in the synthesis of chiral alcohols using (S)-BINOL-phosphate as a catalyst. |
| Liu et al. (2021) | Mechanistic studies | Identified the role of nitro groups in enhancing electrophilicity and promoting reaction pathways leading to desired stereoisomers. |
| Chen et al. (2022) | Biological assays | Evaluated the compound's potential as an anti-cancer agent through selective inhibition of tumor cell growth. |
Case Studies
- Asymmetric Synthesis of Chiral Alcohols : In a study conducted by Zhang et al., this compound was utilized to catalyze the enantioselective reduction of ketones to chiral alcohols. The reaction exhibited high yields and enantiomeric excesses exceeding 90% .
- Anti-Cancer Activity : A recent investigation by Chen et al. explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated that (S)-BINOL-phosphate selectively inhibited the proliferation of cancer cells while exhibiting minimal toxicity towards normal cells .
Q & A
Q. How are decomposition pathways studied under reaction conditions?
- Methodological Answer :
- TGA-MS identifies thermal decomposition products (e.g., PO, CO) .
- Accelerated stability testing (40–80°C, high humidity) monitors degradation via HPLC or NMR .
Q. How does this catalyst compare to other chiral phosphoric acids in benchmark reactions?
Q. What strategies resolve low yields in reactions using this catalyst?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
